molecular formula C16H25N3O2 B1339030 tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate CAS No. 79099-00-6

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate

Cat. No.: B1339030
CAS No.: 79099-00-6
M. Wt: 291.39 g/mol
InChI Key: QAMKZPZMTWAMLU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of fentanyl analogues and other related substances .

Mechanism of Action

Target of Action

Tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . These compounds are potent opioid receptor agonists, suggesting that the primary target of 1-Boc-4-AP and its derivatives is the opioid receptor.

Mode of Action

Fentanyl and its analogues are known to bind to the body’s opioid receptors, particularly the mu-opioid receptor, where they mimic the effects of endogenous opioids to induce analgesia and other effects .

Biochemical Pathways

The biochemical pathways affected by 1-Boc-4-AP would be expected to be similar to those affected by fentanyl and its analogues, given that 1-Boc-4-AP is a precursor to these compounds. Opioid receptors, when activated, inhibit the release of nociceptive (pain signal) neurotransmitters such as substance P, GABA, and noradrenaline. This inhibition can lead to analgesic effects .

Pharmacokinetics

Fentanyl, for example, is well-absorbed and widely distributed in the body, metabolized primarily by the liver, and excreted in urine .

Result of Action

As a precursor to fentanyl and related compounds, the molecular and cellular effects of 1-Boc-4-AP would be expected to be similar to those of its derivatives. These effects include analgesia, sedation, and respiratory depression, among others .

Action Environment

The action, efficacy, and stability of 1-Boc-4-AP are likely to be influenced by various environmental factors. For example, factors such as pH and temperature could potentially affect the stability of the compound. Furthermore, individual factors such as the user’s metabolic rate and the presence of other drugs could influence the compound’s efficacy and duration of action .

Disclaimer: Always follow safety guidelines when handling and using such compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate has several scientific research applications, including:

Properties

IUPAC Name

tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKZPZMTWAMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464158
Record name tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79099-00-6
Record name tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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